molecular formula C6H15NO2 B2476196 2,3-Dimethoxy-2-methylpropan-1-amine CAS No. 1479290-66-8

2,3-Dimethoxy-2-methylpropan-1-amine

Cat. No. B2476196
CAS RN: 1479290-66-8
M. Wt: 133.191
InChI Key: HWOCLRVWGFCQTG-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-2-methylpropan-1-amine is a chemical compound with the molecular weight of 133.19 . It is a liquid at room temperature . The IUPAC name for this compound is 2,3-dimethoxy-2-methyl-1-propanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H15NO2/c1-6(4-7,9-3)5-8-2/h4-5,7H2,1-3H3 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Environmental Impact and Aquatic Toxicity

2,3-Dimethoxy-2-methylpropan-1-amine, while not directly mentioned, falls under the category of amines and amine-related compounds which have been extensively studied for their presence in surface waters and potential environmental impacts. Research compiled on the concentrations, sources, fate, and toxicity of amines in surface waters highlights the emergence of amine-based post-combustion CO2 capture technologies. These technologies may represent a significant source of amines to the environment, necessitating an understanding of their natural and anthropogenic sources, degradation pathways, and environmental concentrations. Amines, including structures similar to this compound, are generally not considered toxicologically concerning at current environmental concentrations. However, their potential as precursors to nitrosamines and nitramines poses a risk of contaminating drinking water supplies with carcinogenic compounds, underscoring the need for further research in this area (Poste, Grung, & Wright, 2014).

Degradation and Environmental Remediation

The degradation of nitrogen-containing hazardous compounds, including amines, through advanced oxidation processes (AOPs) has been reviewed with a focus on improving the efficacy of environmental remediation techniques. Amines, by their nature, are resistant to conventional degradation processes, making AOPs a critical area of study for the mineralization of these compounds. This research is particularly relevant to this compound as it underscores the challenges and potential solutions for mitigating the environmental impact of amines through technological advancements in water treatment processes (Bhat & Gogate, 2021).

Applications in Material Science

Amines play a pivotal role in the synthesis and functionalization of materials, including metal–organic frameworks (MOFs). Amine-functionalized MOFs, for example, have shown significant promise for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. The synthesis methods, structures, properties, and potential applications of these materials in catalysis and gas separation highlight the importance of amines in advancing material science and environmental sustainability efforts. Research in this area provides insights into how compounds like this compound can be utilized in the development of new materials with specific environmental and industrial applications (Lin, Kong, & Chen, 2016).

Safety and Hazards

The compound has been classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2,3-dimethoxy-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(4-7,9-3)5-8-2/h4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOCLRVWGFCQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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